molecular formula C17H21NO3 B4698206 Ethyl 2-benzamido-2-cyclohexylideneacetate CAS No. 19642-36-5

Ethyl 2-benzamido-2-cyclohexylideneacetate

Cat. No.: B4698206
CAS No.: 19642-36-5
M. Wt: 287.35 g/mol
InChI Key: JKJWBOPYSQRBGB-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-2-cyclohexylideneacetate is an organic compound with the molecular formula C₁₇H₂₁NO₃ and a molecular weight of 287.354 g/mol . This compound is known for its unique structure, which includes a benzamido group and a cyclohexylidene moiety. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzamido-2-cyclohexylideneacetate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with benzoyl chloride in the presence of a base, followed by cyclization with cyclohexanone . The reaction conditions typically involve:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-2-cyclohexylideneacetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol

Major Products

The major products formed from these reactions include substituted benzamides, cyclohexyl derivatives, and various esters .

Scientific Research Applications

Ethyl 2-benzamido-2-cyclohexylideneacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-2-cyclohexylideneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the cyclohexylidene moiety provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyclohexylideneacetate: Similar structure but lacks the benzamido group.

    Ethyl benzoylacetate: Contains a benzoyl group but lacks the cyclohexylidene moiety.

Uniqueness

Ethyl 2-benzamido-2-cyclohexylideneacetate is unique due to the presence of both benzamido and cyclohexylidene groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-benzamido-2-cyclohexylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-21-17(20)15(13-9-5-3-6-10-13)18-16(19)14-11-7-4-8-12-14/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJWBOPYSQRBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366916
Record name ethyl 2-benzamido-2-cyclohexylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19642-36-5
Record name ethyl 2-benzamido-2-cyclohexylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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